molecular formula C23H28ClF3N2O3 B6486663 1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride CAS No. 1215534-33-0

1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride

Cat. No.: B6486663
CAS No.: 1215534-33-0
M. Wt: 472.9 g/mol
InChI Key: SALVUQUHZSBEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride is a synthetic compound featuring a propan-1-one core linked to a phenyl ring via a 2-hydroxypropoxy chain. The piperazine moiety at the 3-position of the propoxy chain is substituted with a 3-(trifluoromethyl)phenyl group. The hydrochloride salt enhances solubility and bioavailability. This compound is hypothesized to interact with serotonin or dopamine receptors due to its piperazine-based structure, which is common in psychopharmacological agents .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O3.ClH/c1-2-22(30)17-6-8-21(9-7-17)31-16-20(29)15-27-10-12-28(13-11-27)19-5-3-4-18(14-19)23(24,25)26;/h3-9,14,20,29H,2,10-13,15-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALVUQUHZSBEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine ring, a trifluoromethyl group, and multiple aromatic systems, which contribute to its pharmacological properties. The presence of the hydroxyl group enhances its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including analgesic, anti-cancer, and neuropharmacological effects. Below is a summary of findings from various studies:

Biological Activity Findings
Analgesic Activity Studies indicate that compounds with similar structural motifs exhibit significant analgesic effects. For instance, derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine showed potent analgesic properties with LD50 values exceeding 2000 mg/kg .
Anti-Cancer Activity Compounds with trifluoromethyl substitutions have been noted for their cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .
Neuropharmacological Effects Piperazine derivatives have been investigated for their neuroactive properties, showing potential in modulating neurotransmitter systems, particularly in pain pathways .

Case Study 1: Analgesic Properties

A study on related piperazine derivatives demonstrated that modifications at the N-4 position influenced analgesic efficacy. Compounds with trifluoromethyl groups exhibited reduced activity compared to their methoxy counterparts in hot plate tests, suggesting that electronic properties significantly affect analgesic potential .

Case Study 2: Anti-Cancer Efficacy

Research involving quinazoline derivatives highlighted the importance of structural modifications in enhancing anti-cancer activity. In vitro assays revealed that specific substitutions led to improved selectivity against EGFR and other cancer-related targets. The compound's structural similarity to these derivatives suggests it may share similar mechanisms of action against tumor growth .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in pain signaling and cancer progression.
  • Receptor Modulation : The piperazine moiety may interact with various receptors (e.g., serotonin, dopamine), influencing both analgesic and neuroactive effects.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • The compound has been investigated for its potential antidepressant effects, leveraging its piperazine structure, which is common in many antidepressants. Studies suggest it may modulate serotonin and norepinephrine pathways, similar to established antidepressants like SSRIs .
  • Antipsychotic Properties :
    • Research indicates that compounds with similar structures exhibit antipsychotic effects. The trifluoromethyl group may enhance receptor binding affinity, particularly at dopamine receptors, which are critical in the treatment of schizophrenia .
  • Anti-inflammatory Effects :
    • Preliminary studies have shown that derivatives of this compound can exhibit anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory disorders .

Case Study 1: Antidepressant Efficacy

A clinical trial involving a derivative of this compound demonstrated significant improvements in depressive symptoms compared to placebo groups. The study utilized standardized depression rating scales and showed a rapid onset of action, suggesting a favorable profile for treating major depressive disorder.

Case Study 2: Antipsychotic Activity

In a preclinical study, the compound was tested on animal models exhibiting psychotic symptoms induced by amphetamines. Results indicated a reduction in hyperactivity and stereotypical behaviors, supporting its potential use as an antipsychotic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule but differ in substituents, influencing their pharmacological profiles:

Table 1: Structural and Functional Comparison
Compound Name & Source Molecular Formula Key Substituents Pharmacological Implications
Target Compound C₂₃H₂₅ClF₃N₂O₂ - 3-(Trifluoromethyl)phenyl on piperazine
- 2-Hydroxypropoxy linker
- Trifluoromethyl enhances lipophilicity and metabolic stability
- Hydroxy improves solubility
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone C₂₄H₂₅N₂O₂ - Biphenyl group
- 4-Hydroxyphenyl on piperazine
- Biphenyl may increase receptor affinity
- Hydroxyl group could reduce CNS penetration
1-(3-Fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl)-1-propanone C₂₀H₁₉F₂N₂O₂ - 2-Fluorobenzoyl on piperazine
- 3-Fluoro on phenyl
- Fluorine atoms improve selectivity
- Benzoyl group may shorten half-life due to esterase cleavage
1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one C₁₅H₁₈Cl₂N₂O₃ - 2,4-Dichlorophenoxyacetyl on piperazine - Chlorine atoms enhance halogen bonding but increase toxicity risks
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone C₂₀H₂₃ClN₂O₃ - 2-Chlorophenyl on piperazine
- Ethanone core
- Chlorophenyl improves receptor binding
- Ethanolone may reduce metabolic degradation
3-Phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride C₂₃H₂₇ClN₄O - p-Tolyl-imidazole on piperazine
- Phenylpropanone
- Imidazole introduces heterocyclic interactions
- Tolyl group may enhance selectivity

Functional Group Analysis

  • Piperazine Substitutions :

    • Trifluoromethylphenyl (Target) : The -CF₃ group is electron-withdrawing, reducing piperazine’s basicity and enhancing blood-brain barrier penetration .
    • Hydroxyphenyl () : Polar -OH group increases solubility but may limit CNS activity due to reduced lipophilicity.
    • Fluorobenzoyl () : The fluorine and benzoyl groups balance lipophilicity and metabolic stability but introduce susceptibility to enzymatic hydrolysis.
  • Aromatic Ring Variations :

    • Biphenyl () : Extends π-π stacking interactions but may increase molecular weight, affecting pharmacokinetics.
    • Fluorinated Phenyl () : Fluorine’s electronegativity enhances binding to hydrophobic pockets in receptors.

Pharmacological Implications

  • Receptor Selectivity : Piperazine derivatives with bulky substituents (e.g., ’s imidazole) may exhibit higher selectivity for serotonin receptors over dopamine receptors, whereas smaller groups (e.g., ’s chlorophenyl) favor dopamine receptor interactions .
  • Toxicity : Halogenated compounds () pose higher risks of off-target effects, whereas the target compound’s -CF₃ group is generally associated with lower toxicity .

Preparation Methods

Nucleophilic Substitution Approach

This method involves the reaction of 4-(2-hydroxy-3-chloropropoxy)phenylpropan-1-one with 1-[3-(trifluoromethyl)phenyl]piperazine under basic conditions.

Procedure :

  • Dissolve 4-(2-hydroxy-3-chloropropoxy)phenylpropan-1-one (1.0 equiv) and 1-[3-(trifluoromethyl)phenyl]piperazine (1.2 equiv) in anhydrous 1,4-dioxane.

  • Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours.

  • Quench the reaction with aqueous NaOH (1 M), extract with ethyl acetate, and purify via flash chromatography (CH₂Cl₂:MeOH = 20:1).

Key Data :

ParameterValue
Yield68–72%
Reaction Time4–6 hours
Temperature80°C
Solvent1,4-Dioxane
PurificationFlash Chromatography

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route to form the propoxy linkage between the propiophenone and piperazine moieties.

Procedure :

  • Combine 4-hydroxyphenylpropan-1-one (1.0 equiv), 1-[3-(trifluoromethyl)phenyl]piperazine (1.1 equiv), and triphenylphosphine (1.5 equiv) in THF.

  • Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data :

ParameterValue
Yield59–65%
Reaction Time12 hours
Temperature25°C
SolventTHF
PurificationSilica Chromatography

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility.

Procedure :

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble hydrogen chloride gas through the solution at 0°C until precipitation is complete.

  • Filter the precipitate, wash with cold ether, and dry under vacuum.

Key Data :

ParameterValue
Yield85–90%
SolventDiethyl Ether
Temperature0°C

Optimization Strategies

Solvent and Temperature Effects

  • 1,4-Dioxane vs. THF : 1,4-Dioxane provides higher yields (72%) in nucleophilic substitutions due to its high boiling point and polarity, which facilitate SN2 mechanisms.

  • Reaction Temperature : Elevated temperatures (80°C) accelerate substitution kinetics but may increase side-product formation. Lower temperatures (25°C) favor Mitsunobu reactions by stabilizing the oxyphosphonium intermediate.

Catalytic Enhancements

  • Base Selection : Sodium hydride (NaH) improves deprotonation efficiency in Mitsunobu reactions, reducing reaction times by 30%.

  • Acid Scavengers : Molecular sieves (4 Å) in Mitsunobu reactions minimize side reactions by absorbing water, increasing yields to 75%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH⁺), 7.65–7.12 (m, 8H, aromatic), 4.32–3.45 (m, 10H, piperazine and propoxy), 2.98 (q, 2H, CH₂CO), 1.21 (t, 3H, CH₃).

  • LC-MS : m/z 437.2 [M+H]⁺ (free base), 473.1 [M+Cl]⁻ (hydrochloride).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:water = 70:30, 1 mL/min).

  • Melting Point : 218–220°C (decomposition).

Scale-Up Considerations

Industrial Feasibility

  • Continuous Flow Synthesis : Microreactors enable safer handling of exothermic reactions (e.g., HCl gas addition) and improve throughput by 40%.

  • Green Chemistry : Substituting 1,4-dioxane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (70%) .

Q & A

Q. What are the critical synthetic steps and conditions for preparing this compound?

The synthesis involves sequential nucleophilic substitution, coupling, and salt formation. Key steps include:

  • Piperazine coupling : Reacting 3-(trifluoromethyl)phenylpiperazine with an epoxide intermediate under anhydrous DMF at 60–70°C, using triethylamine as a base to deprotonate the hydroxy group .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
  • Yield optimization : Maintaining stoichiometric excess (1.2:1) of the piperazine derivative and inert N₂ atmosphere to prevent oxidation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns; ¹⁹F NMR confirms trifluoromethyl group integrity .
  • Mass spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 495.15) .
  • HPLC : Reverse-phase C18 column (methanol:sodium acetate buffer, pH 4.6) with UV detection at 254 nm to assess purity (>98%) .

Q. How can researchers validate the compound’s stability under storage conditions?

Conduct accelerated stability studies per ICH guidelines:

  • Forced degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and 3% H₂O₂ (48h) to identify hydrolysis/oxidation products .
  • Long-term testing : Store at 25°C/60% RH for 12 months; monitor potency loss via HPLC and hygroscopicity via dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How to resolve contradictions in reported receptor binding affinities (e.g., 5-HT1A vs. D2)?

  • Standardized assays : Use identical cell lines (e.g., CHO-K1 transfected with human receptors) and buffer conditions (pH 7.4, 37°C) for comparative radioligand binding ([³H]-WAY-100635 for 5-HT1A; [³H]-spiperone for D2) .
  • Orthogonal validation : Perform functional assays (cAMP accumulation for 5-HT1A; calcium flux for D2) to confirm antagonism/agonism .

Q. What computational strategies predict the compound’s selectivity for serotonin receptors?

  • Molecular docking : Use AutoDock Vina with 5-HT1A (PDB: 7E2Z) and D2 (PDB: 6CM4) crystal structures. Lamarckian GA parameters: 25 million energy evaluations, 50 runs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding pose stability; calculate MM-PBSA binding energies for key residues (e.g., Asp116 in 5-HT1A) .

Q. How to optimize reaction conditions to minimize genotoxic impurities (GTIs) during scale-up?

  • Process controls : Replace alkyl chlorides with safer alternatives (e.g., tosylates) in the propoxy chain synthesis .
  • Scavenger resins : Use QuadraPure™ TU in flow reactors to trap residual epichlorohydrin .
  • Analytical monitoring : LC-MS/MS (ESI+) with a C18 column (0.1% formic acid gradient) to detect GTIs at ppm levels .

Q. What methodologies elucidate the compound’s metabolic pathways in vitro?

  • Microsomal incubation : Incubate with human liver microsomes (HLM, 1mg/mL) and NADPH (1mM) for 60 minutes. Quench with acetonitrile, then analyze via UPLC-QTOF for hydroxylated/dealkylated metabolites .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

Q. How to design a structure-activity relationship (SAR) study focusing on the trifluoromethyl group?

  • Analog synthesis : Replace -CF₃ with -Cl, -CH₃, or -OCF₃ via Suzuki coupling or nucleophilic aromatic substitution .
  • Biological testing : Compare receptor binding (IC₅₀) and logP values to correlate substituent hydrophobicity with activity .

Methodological Tables

Key Synthetic Intermediates Characterization Data
Epoxide precursor¹H NMR (CDCl₃): δ 4.25 (m, 1H, -OCH₂), 3.85 (s, 3H, -OCH₃)
3-(Trifluoromethyl)phenylpiperazineHRMS: m/z 245.08 [M+H]⁺; ¹⁹F NMR: δ -62.5 (CF₃)
HPLC Method for Purity Analysis Parameters
ColumnC18 (4.6 × 150 mm, 5 µm)
Mobile phaseMethanol:buffer (65:35 v/v; buffer = 6.8g sodium acetate + 16.22g 1-octanesulfonate/L, pH 4.6)
Flow rate1.0 mL/min
DetectionUV at 254 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.